

VT-1598 Tosylate: Murine Dosing and Administration Protocols

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Compound of Interest						
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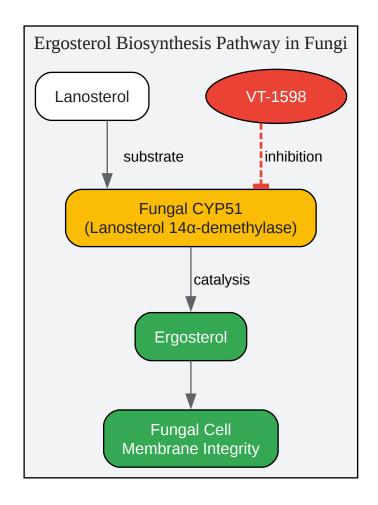
Introduction

VT-1598 is a novel, orally bioavailable, selective inhibitor of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2] Its high specificity for the fungal enzyme over human cytochrome P450 enzymes reduces the potential for drug-drug interactions and off-target effects commonly associated with other azole antifungals.[2][3][4] Preclinical studies in various murine models of invasive fungal infections have demonstrated the potent, dose-dependent efficacy of VT-1598.[5][6][7] This document provides a summary of dosages, administration routes, and experimental protocols for the use of **VT-1598 tosylate** in mice, compiled from published preclinical research.

Mechanism of Action

VT-1598 is a tetrazole-based antifungal agent that specifically targets the fungal CYP51 enzyme (lanosterol 14α -demethylase).[1][2] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. By inhibiting CYP51, VT-1598 disrupts membrane integrity, leading to the inhibition of fungal growth or cell death.[2] Its design confers high selectivity for the fungal enzyme, which is intended to maximize its therapeutic index.[5][8]





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Caption: Mechanism of action of VT-1598.

Dosage and Administration in Murine Models

VT-1598 is exclusively administered orally (p.o.) via gavage in all cited murine studies. Dosages are dose-dependent and vary based on the fungal pathogen and the infection model (e.g., disseminated, central nervous system, or mucosal).

Table 1: VT-1598 Dosage Regimens in Systemic and CNS Fungal Infection Models



Fungal Pathogen	Mouse Model	Doses (mg/kg, once daily)	Study Type	Key Findings
Coccidioides posadasii & C. immitis	Swiss-Webster & ICR Mice (CNS infection)	3.2, 4, 8, 15, 20, 45	Fungal Burden & Survival	Significantly improved survival and reduced brain fungal burden compared to vehicle and fluconazole.[9]
Cryptococcus neoformans	Murine Model (Cryptococcal Meningitis)	15, 50 (and lower suboptimal doses for combination studies)	Fungal Burden & Survival	Dose-dependent reduction in brain fungal burden, reaching below baseline levels; 100% survival in treatment groups.[6][7]
Aspergillus fumigatus	Neutropenic Mice (Invasive Aspergillosis)	10, 20, 40 (QD & BID)	Fungal Burden & Survival	Dose-dependent reduction in kidney and lung fungal burden; 100% survival at 20 and 40 mg/kg doses.[5][8]
Candida auris	Neutropenic Mice (Disseminated Infection)	5, 15, 50	Fungal Burden & Survival	Significant dose- dependent improvements in survival and reductions in kidney and brain fungal burden. [12][13]



Table 2: VT-1598 Dosage Regimens in Mucosal Fungal

Infection Models

Fungal Pathogen	Mouse Model	Doses (mg/kg, once daily)	Study Type	Key Findings
Candida albicans (Fluconazole- S/R)	IL-17 Deficient Mice (Oropharyngeal Candidiasis)	3.2, 8, 20	Fungal Burden	Significantly more effective than fluconazole; eliminated fungal growth even at the lowest dose, with no regrowth after a 10-day washout.[14]

Experimental Protocols

The following are generalized protocols based on published studies. Researchers should adapt these protocols based on their specific experimental needs and institutional animal care and use guidelines.

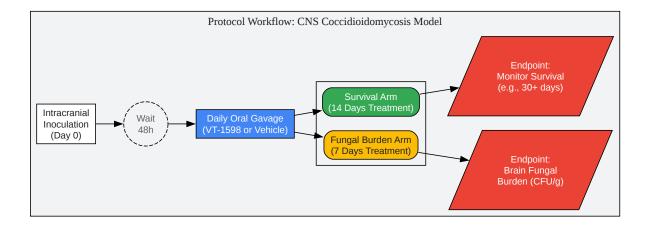
Protocol 1: Murine Model of CNS Coccidioidomycosis

This protocol is a composite of methodologies used to assess VT-1598 efficacy against Coccidioides species in the central nervous system.[9][11]

- Animal Model: 4-week-old male ICR mice or 8-week-old female Swiss-Webster mice.
- Infection: Anesthetize mice and inoculate intracranially with a lethal dose of Coccidioides arthroconidia (~90-140 arthroconidia).
- Treatment Initiation: Begin treatment 48 hours post-inoculation.
- Drug Administration: Administer VT-1598 tosylate or vehicle control once daily via oral gavage.
 - Fungal Burden Arm: Treat for 7 consecutive days.



- Survival Arm: Treat for 14 consecutive days.
- Endpoint Measurement:
 - Fungal Burden: Euthanize mice 24-48 hours after the last dose. Harvest brain tissue, homogenize, and perform quantitative culture to determine CFU/g.
 - Survival: Monitor animals at least twice daily for the duration of the study (e.g., 30 days or more). Euthanize moribund animals as necessary.



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Caption: Experimental workflow for CNS coccidioidomycosis efficacy studies.

Protocol 2: Murine Model of Disseminated Aspergillosis

This protocol outlines the assessment of VT-1598 in neutropenic mice with a disseminated Aspergillus fumigatus infection.[5][8]

- Animal Model: Immunocompromised/neutropenic mice.
- Infection: Infect mice via intravenous (IV) injection of A. fumigatus conidia.



- Treatment Initiation: Begin treatment 24 hours post-inoculation.
- Drug Administration: Administer VT-1598 tosylate or vehicle control once or twice daily (QD or BID) via oral gavage for a specified duration (e.g., 5-7 days).
- Endpoint Measurement:
 - Pharmacokinetics (PK): Collect plasma at various time points after dosing to determine drug exposure (e.g., AUC).
 - Fungal Burden: Euthanize mice after the treatment course. Harvest kidneys and/or lungs, homogenize, and plate for CFU determination.
 - Survival: Following treatment, observe animals for an extended period (e.g., 12+ days) to assess long-term survival and fungal clearance.

Protocol 3: Murine Model of Oropharyngeal Candidiasis (OPC)

This protocol is designed to evaluate VT-1598 efficacy against mucosal infections caused by Candida albicans.[14]

- Animal Model: IL-17 deficient mice (e.g., Act1-/-), which are highly susceptible to OPC.
- Infection: Anesthetize mice and induce infection via sublingual application of a C. albicans suspension.
- Treatment Initiation: Begin treatment 18 hours post-infection.
- Drug Administration: Administer VT-1598 tosylate, fluconazole (as a comparator), or vehicle control once daily via oral gavage for 4 consecutive days.
- Endpoint Measurement:
 - Fungal Burden: Euthanize mice 24 hours after the last dose. Harvest tongue tissue, homogenize, and perform quantitative culture to determine CFU/g.



Washout Period: In separate cohorts, cease treatment and monitor for a period (e.g., 10 days) before assessing tongue fungal burden to evaluate relapse rates.

Conclusion

VT-1598 tosylate demonstrates significant, dose-dependent efficacy when administered orally in a range of murine models of fungal disease. Doses typically range from 3.2 mg/kg to 50 mg/kg once daily, depending on the pathogen and severity of the infection model. The provided protocols serve as a guide for the preclinical evaluation of VT-1598, supporting further investigation into its potential as a therapy for invasive and mucosal fungal infections.[5][14]

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